Perindopril-d4 Perindopril-d4
Brand Name: Vulcanchem
CAS No.: 1356929-58-2
VCID: VC0128868
InChI: InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
SMILES: CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Molecular Formula: C19H32N2O5
Molecular Weight: 372.498

Perindopril-d4

CAS No.: 1356929-58-2

Cat. No.: VC0128868

Molecular Formula: C19H32N2O5

Molecular Weight: 372.498

* For research use only. Not for human or veterinary use.

Perindopril-d4 - 1356929-58-2

Specification

CAS No. 1356929-58-2
Molecular Formula C19H32N2O5
Molecular Weight 372.498
IUPAC Name (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Standard InChI InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1/i3D3,12D
Standard InChI Key IPVQLZZIHOAWMC-UQXGGBCESA-N
SMILES CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator